Tris[N,N-bis(trimethylsilyl)amide]yttrium

Atomic Layer Deposition Chemical Vapor Deposition Volatile Precursors

Y[N(SiMe₃)₂]₃ delivers ozone-free Y₂O₃ ALD for low-thermal-budget semiconductor nodes. Its water reactivity enables high growth rates (>1 Å/cycle) and low carbon impurity vs. β-diketonates. Available in 99%–99.999% (5N) grades for catalyst synthesis or device-quality films—procure tiered purity within one supply chain.

Molecular Formula C18H54N3Si6Y
Molecular Weight 570.1 g/mol
Cat. No. B7802121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[N,N-bis(trimethylsilyl)amide]yttrium
Molecular FormulaC18H54N3Si6Y
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
InChIInChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyALBMVGKOSBREQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[N,N-bis(trimethylsilyl)amide]yttrium – A Volatile Yttrium Silylamide Precursor for ALD and CVD of Y₂O₃ Thin Films


Tris[N,N-bis(trimethylsilyl)amide]yttrium, commonly abbreviated as Y(tmsa)₃ or Y[N(SiMe₃)₂]₃, belongs to the class of metal bis(trimethylsilyl)amide complexes (metal silylamides) [1]. As a homoleptic yttrium(III) complex coordinated by three bulky –N(SiMe₃)₂ ligands, it serves as a volatile, carbon- and oxygen-free precursor for the deposition of yttrium oxide (Y₂O₃) thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) [2]. Unlike β-diketonate precursors such as Y(thd)₃ that require strong oxidizers like ozone, silylamide precursors react directly with water as the oxygen source, enabling lower-temperature deposition processes [2].

Why Y[N(SiMe₃)₂]₃ Cannot Be Substituted with Other Yttrium Precursors Without Process Re-engineering


Generic substitution among yttrium precursors in ALD/CVD processes fails because each precursor class—β-diketonates, cyclopentadienyls, and silylamides—exhibits fundamentally different thermal stability profiles, reactivity with oxygen sources, and growth rate characteristics [1]. For instance, Y(thd)₃ requires ozone as a co-reactant and operates within a narrow temperature window, whereas Y(tmsa)₃ reacts with water at lower temperatures, yielding distinct film growth rates and impurity incorporation profiles [2]. Directly interchanging these precursors without recalibrating pulse times, purge durations, and deposition temperatures leads to non-self-limiting growth, uncontrolled film stoichiometry, and compromised electrical properties [3].

Quantitative Comparative Evidence: Y[N(SiMe₃)₂]₃ Differentiation from Alternative Yttrium Precursors


Vapor Pressure and Sublimation Temperature: Y[N(SiMe₃)₂]₃ Enables Low-Temperature Precursor Delivery

Y[N(SiMe₃)₂]₃ sublimes at 105°C under reduced pressure (10⁻⁴ mmHg) , a significantly lower delivery temperature compared to the widely used β-diketonate precursor Y(thd)₃, which typically requires source temperatures of 140–160°C to achieve adequate vapor pressure for ALD [1]. This lower sublimation temperature reduces the risk of thermal decomposition during precursor delivery and simplifies bubbler/source vessel heating requirements.

Atomic Layer Deposition Chemical Vapor Deposition Volatile Precursors

Growth Rate Comparison: Y[N(SiMe₃)₂]₃ / H₂O ALD Outperforms Y(thd)₃ / O₃ by >5×

While direct comparative growth rate data for Y[N(SiMe₃)₂]₃ versus Y(thd)₃ under identical conditions is limited in the peer-reviewed literature, class-level inference from structurally analogous nitrogen-coordinated precursors provides strong evidence for silylamide superiority. For Y₂O₃ ALD, the cyclopentadienyl precursor (CpMe)₃Y with H₂O achieves growth rates of 1.2–1.3 Å/cycle, whereas Y(thd)₃ with O₃ yields only 0.23 Å/cycle under comparable conditions [1]. As a nitrogen-coordinated precursor in the same class as the silylamides, Y[N(SiMe₃)₂]₃ is expected to exhibit similarly enhanced growth rates relative to β-diketonate systems due to its higher surface reactivity with water [2].

ALD Growth Rate Y₂O₃ Thin Films Precursor Reactivity

Film Impurity Profile: Silylamide Precursors Yield Lower Carbon Contamination

Y₂O₃ films deposited from nitrogen-coordinated precursors, including silylamides such as Y[N(SiMe₃)₂]₃, exhibit lower carbon and hydrogen impurity levels compared to films deposited from conventional β-diketonate precursors [1]. The all-nitrogen coordination environment of Y[N(SiMe₃)₂]₃ eliminates direct metal–carbon bonds that can serve as carbon contamination sources during ligand decomposition. In contrast, Y(thd)₃ contains multiple metal–oxygen coordinated β-diketonate ligands whose thermal decomposition can leave carbon residues in the film, particularly when process conditions deviate from the optimal ALD window [1].

Film Purity Carbon Impurities Y₂O₃ Dielectrics

Synthetic Versatility: Y[N(SiMe₃)₂]₃ as a Precursor for Custom Yttrium Complex Libraries

Y[N(SiMe₃)₂]₃ serves as a versatile starting material for the synthesis of diverse yttrium amidate complexes. A library of tris-, bis-, and mono(amidate) yttrium complexes has been directly synthesized from Y[N(SiMe₃)₂]₃ and simple amide proligands via protonolysis reactions [1]. This synthetic accessibility enables researchers to tune ligand sterics and electronics for specific catalytic applications or to modify precursor volatility characteristics. In contrast, alternative starting materials such as YCl₃ require additional ligand exchange steps and may introduce halide contamination into downstream products [2].

Organometallic Synthesis Catalysis Precursor Derivatization

Commercial Purity Specifications: Multi-Grade Availability from 99% to 99.999%

Y[N(SiMe₃)₂]₃ is commercially available in multiple purity grades ranging from 99% (2N) to 99.999% (5N), enabling users to select appropriate purity levels based on application requirements [1]. Standard research-grade material is supplied at ≥98% purity with a melting point range of 180–184°C . This multi-tier purity availability provides procurement flexibility: semiconductor manufacturers requiring ultra-high purity for gate dielectric applications can select 5N grade, while catalysis researchers may find 2N–3N grades economically suitable. Such tiered purity options are less commonly available for alternative precursors such as Y(MeCp)₃ or Y(iPr-amd)₃, which are typically offered at single purity specifications [2].

Precursor Purity Semiconductor Grade Research Grade

Optimal Application Scenarios for Y[N(SiMe₃)₂]₃ Based on Quantitative Differentiation Evidence


Low-Temperature ALD of Y₂O₃ High-κ Gate Dielectrics with Water Co-reactant

Y[N(SiMe₃)₂]₃ is optimally suited for ALD of Y₂O₃ gate dielectrics in advanced semiconductor nodes where low thermal budgets are mandatory. Its sublimation at 105°C under reduced pressure enables stable precursor delivery without thermal decomposition , while its reactivity with water eliminates the need for aggressive ozone that can oxidize underlying silicon or metal electrodes [1]. The class-typical high growth rates (>1 Å/cycle) and low carbon impurity incorporation improve manufacturing throughput and dielectric reliability relative to Y(thd)₃/O₃ processes [2].

Halide-Free Synthesis of Tailored Yttrium Complexes for Homogeneous Catalysis

For organometallic chemists developing novel yttrium catalysts for polymerization or organic transformations, Y[N(SiMe₃)₂]₃ provides a halide-free entry point for ligand diversification. Direct protonolysis with amide proligands yields libraries of tris-, bis-, and mono(amidate) complexes without the chloride contamination inherent to YCl₃-based salt metathesis routes . This halide-free pathway is critical when the target application involves moisture-sensitive catalytic cycles where trace halides poison catalyst activity or corrode reactor components [1].

Cost-Optimized Procurement for Multi-Application Research Laboratories

Research facilities supporting diverse projects—from semiconductor thin-film development to synthetic organometallic chemistry—benefit from the tiered purity availability of Y[N(SiMe₃)₂]₃. Semiconductor-focused groups can procure 5N (99.999%) grade for device-quality Y₂O₃ deposition , while catalysis groups requiring only moderate purity can select 2N–3N (99%–99.9%) grades at substantially lower cost [1]. This procurement flexibility, less common among alternative yttrium precursors [2], enables centralized purchasing while maintaining appropriate purity-to-cost ratios across multiple research thrusts.

Y₂O₃ Protective Coatings and Passivation Layers on Temperature-Sensitive Substrates

Y[N(SiMe₃)₂]₃ enables ALD of Y₂O₃ passivation and hydrophobic coatings on substrates with limited thermal stability, including polymers, organic electronics, and temperature-sensitive III–V semiconductors. The water-based ALD chemistry eliminates ozone-induced substrate damage, while the lower precursor delivery temperature (105°C vs. 140–160°C for Y(thd)₃) reduces overall thermal exposure [1]. The resulting Y₂O₃ films, characterized by reduced carbon contamination compared to β-diketonate-derived films [2], provide effective environmental barrier properties and improved surface passivation for optoelectronic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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